molecular formula C20H27NO3 B1279743 N-Benzoylmeroquinene tert-Butyl Ester CAS No. 52346-13-1

N-Benzoylmeroquinene tert-Butyl Ester

Cat. No.: B1279743
CAS No.: 52346-13-1
M. Wt: 329.4 g/mol
InChI Key: LYFYOJAKMXFONP-RDJZCZTQSA-N
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Chemical Reactions Analysis

N-Benzoylmeroquinene tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule under appropriate conditions.

Common reagents and conditions used in these reactions include methanol as a solvent and specific catalysts to facilitate the reactions . The major products formed depend on the type of reaction and the specific conditions employed.

Comparison with Similar Compounds

N-Benzoylmeroquinene tert-Butyl Ester can be compared with other similar compounds, such as:

  • N-Benzoylmeroquinene methyl ester
  • N-Benzoylmeroquinene ethyl ester
  • N-Benzoylmeroquinene isopropyl ester

These compounds share similar structural features but differ in the ester group attached to the molecule . The uniqueness of this compound lies in its specific tert-butyl ester group, which can influence its reactivity, solubility, and overall chemical properties .

Properties

IUPAC Name

tert-butyl 2-[(3R,4S)-1-benzoyl-3-ethenylpiperidin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-5-15-14-21(19(23)16-9-7-6-8-10-16)12-11-17(15)13-18(22)24-20(2,3)4/h5-10,15,17H,1,11-14H2,2-4H3/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFYOJAKMXFONP-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCN(CC1C=C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCN(C[C@@H]1C=C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473291
Record name N-Benzoylmeroquinene tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52346-13-1
Record name 1,1-Dimethylethyl (3R,4S)-1-benzoyl-3-ethenyl-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52346-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylmeroquinene tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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